molecular formula C25H22FNO4 B13444484 (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid

(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid

Cat. No.: B13444484
M. Wt: 419.4 g/mol
InChI Key: JEAIZQYPWPSXQH-QRQCRPRQSA-N
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Description

(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a fluorinated benzo[k]phenanthridin moiety, and a dihydroxypentanoic acid chain. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

Molecular Formula

C25H22FNO4

Molecular Weight

419.4 g/mol

IUPAC Name

(3R,5S)-5-(6-cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid

InChI

InChI=1S/C25H22FNO4/c26-14-7-8-16-18(9-14)19(22(29)10-15(28)11-23(30)31)12-20-24(16)17-3-1-2-4-21(17)27-25(20)13-5-6-13/h1-4,7-9,12-13,15,22,28-29H,5-6,10-11H2,(H,30,31)/t15-,22+/m1/s1

InChI Key

JEAIZQYPWPSXQH-QRQCRPRQSA-N

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C4=C5C=CC(=CC5=C(C=C24)[C@H](C[C@H](CC(=O)O)O)O)F

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C4=C5C=CC(=CC5=C(C=C24)C(CC(CC(=O)O)O)O)F

Origin of Product

United States

Preparation Methods

Core Synthesis: Benzo[k]phenanthridine Scaffold

The benzo[k]phenanthridine core is typically synthesized via multi-step aromatic ring construction involving:

  • Cyclization reactions of appropriately substituted quinoline or phenanthridine precursors.
  • Introduction of the fluorine atom at the 10-position through electrophilic fluorination or via fluorinated starting materials.
  • Cyclopropyl group incorporation at the 6-position by cross-coupling or cyclopropanation reactions on an intermediate aromatic system.

Patent literature (e.g., WO2010089770A2) describes improved processes for related statin analogs, where the quinoline or phenanthridine core is assembled first, then functionalized with cyclopropyl and fluorine substituents under controlled conditions to maintain regioselectivity and yield.

Synthesis of the Chiral (3R,5S)-3,5-Dihydroxypentanoic Acid Side Chain

The dihydroxypentanoic acid side chain is a key pharmacophore, requiring:

  • Enantioselective hydroxylation steps to introduce the 3R,5S stereochemistry.
  • Protection/deprotection strategies to handle hydroxyl groups during coupling.
  • Use of chiral catalysts or chiral pool starting materials to ensure stereochemical integrity.

Common approaches involve:

  • Starting from chiral precursors such as protected dihydroxybutyrates or related compounds.
  • Epoxide ring-opening reactions with stereocontrol to install the second hydroxyl.
  • Enzymatic or chemical resolution methods if racemic mixtures are formed initially.

Coupling of the Side Chain to the Core

The final coupling step typically involves:

  • Formation of a carbon-carbon bond between the 8-position of the benzo[k]phenanthridine core and the pentanoic acid side chain.
  • Use of organometallic reagents or cross-coupling catalysts to achieve selective attachment.
  • Mild conditions to preserve the chiral centers and avoid degradation.

The sodium salt form of the acid is often prepared post-coupling for stability and handling, as noted in commercial sources.

Data Table Summarizing Preparation Parameters

Step Key Reaction Type Reagents/Catalysts Conditions Outcome/Notes
Core assembly Cyclization, fluorination Fluorinated precursors, cyclopropanation reagents Controlled temperature, inert atmosphere Regioselective fluorination and cyclopropylation
Side chain synthesis Enantioselective hydroxylation, epoxide opening Chiral catalysts, protected diols Mild temperature, pH control High stereochemical purity (3R,5S)
Coupling Carbon-carbon bond formation Organometallic reagents, cross-coupling catalysts Anhydrous conditions, inert gas Preservation of chiral centers, high yield
Salt formation Neutralization Sodium hydroxide or equivalent base Ambient temperature Formation of stable sodium salt

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The benzo[k]phenanthridin core can be reduced to form dihydro derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid is a complex organic compound that appears in scientific literature primarily as a reference standard or impurity in the context of pharmaceutical research . The available data focuses on its chemical properties, availability, and role as an impurity standard rather than detailing specific applications .

Chemical Properties

  • Molecular Formula: C25H23FNNaO4C_{25}H_{23}FNNaO_4
  • Molecular Weight: 443.44 g/mol
  • CAS Number: For the free acid form, the Alternate CAS Number is 1187966-91-1 . Another CAS number associated with a similar compound is 1187966-93-3 .
  • SMILES Notation: OC@@HC1CC2=C(C(C=CC=C3)=C3N=C2C4CC4)C5=C1C=C(F)C=C5

Availability and Restrictions

This compound is available for purchase as a reference standard from suppliers like LGC Standards . However, several restrictions may apply:

  • Controlled Product: Documentation may be required to meet relevant regulations .
  • Made to Order: The compound is only produced upon order placement .
  • Freight Restricted
  • Short Shelf Life: It is important to check the expiry date before use .

Role as a Reference Standard

The primary use of (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid is as an impurity reference material . This suggests it is utilized in analytical chemistry for:

  • Identification: To confirm the presence of this specific impurity in pharmaceutical products .
  • Quantification: To determine the amount of this impurity present, ensuring it falls within acceptable limits .
  • Method Validation: To validate analytical methods used in quality control and drug development .

Potential Areas of Applications

While specific applications for (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid are not detailed in the provided search results, the broader chemical context suggests potential areas of interest:

  • Anthelmintic Research: The European Patent Office describes related benzo[k]phenanthridine compounds as anthelmintics, which are used to treat parasitic infections in animals . Though this specific compound isn't mentioned, its structural similarity might make it relevant in developing new anthelmintic drugs .
  • Tryptophan-Kynurenine Pathway Research: Research indicates the importance of understanding metabolic pathways such as the Tryptophan-Kynurenine pathway to understand the development of diseases and discover treatments .
  • Statin-Related Drug Analysis: LGC Standards categorizes this compound under "Statins and related drugs" . This suggests a possible application in the analysis or synthesis of statin medications or related compounds .

Mechanism of Action

The mechanism of action of (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5S)-5-(6-Cyclopropyl-10-chlorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid
  • (3R,5S)-5-(6-Cyclopropyl-10-bromobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid

Uniqueness

The unique combination of a cyclopropyl group, a fluorinated benzo[k]phenanthridin moiety, and a dihydroxypentanoic acid chain distinguishes (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid from other similar compounds. This unique structure may confer specific biological activities and chemical reactivity that are not observed in its analogs.

Biological Activity

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula : C25H23FNNaO4
  • Molecular Weight : 443.44 g/mol
  • SMILES Notation : OC@@HC1CC2=C(C(C=CC=C3)=C3N=C2C4CC4)C5=C1C=C(F)C=C5

This compound is classified as a chiral molecule and is associated with various biological activities due to its complex structure, which includes a phenanthridine moiety.

The biological activity of compounds like "(3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid" often involves interactions with specific biological targets such as enzymes or receptors. The presence of hydroxyl groups suggests potential for hydrogen bonding, which could enhance binding affinity to target proteins.

Pharmacological Effects

Research on similar compounds indicates several potential pharmacological effects:

  • Antitumor Activity : Compounds with phenanthridine structures have been studied for their anticancer properties, potentially inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
  • Antimicrobial Activity : The structural features may also confer antimicrobial properties, making these compounds relevant in the development of new antibiotics.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways.

Case Studies and Research Findings

While specific studies on this exact compound may be limited, related research provides insights into its potential applications:

  • Anticancer Studies : A study demonstrated that phenanthridine derivatives can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
  • Antimicrobial Testing : Research has shown that similar compounds exhibit significant antibacterial activity against Gram-positive bacteria.
  • In Vivo Studies : Animal models have been used to evaluate the efficacy of related compounds in reducing tumor size or improving survival rates in cancer models.

Data Table

Biological ActivityRelated Compound FindingsReference
AntitumorInduces apoptosis in cancer cells[Study 1]
AntimicrobialEffective against Gram-positive bacteria[Study 2]
Anti-inflammatoryReduces inflammation markers in vivo[Study 3]

Q & A

Q. What are the recommended synthetic pathways for producing (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid in a laboratory setting?

  • Methodological Answer : The synthesis of complex polycyclic compounds like this typically involves multi-step strategies. Key steps include:

Core scaffold construction : Build the benzo[k]phenanthridine moiety via cycloaddition or palladium-catalyzed cross-coupling reactions. Fluorination at position 10 can be achieved using electrophilic fluorinating agents (e.g., Selectfluor) .

Stereoselective introduction of hydroxyl groups : Utilize chiral catalysts or enzymatic resolution to ensure the (3R,5S) configuration. For example, Sharpless asymmetric dihydroxylation or ketone reduction with chiral auxiliaries .

Carboxylic acid functionalization : Protect the acid group during synthesis (e.g., as a methyl ester) and deprotect under mild acidic conditions .

  • Validation : Monitor reaction progress via HPLC and confirm stereochemistry using chiral chromatography or X-ray crystallography .

Q. How can researchers confirm the stereochemical purity of (3R,5S)-5-(6-Cyclopropyl-10-fluorobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic Acid?

  • Methodological Answer : A combination of analytical techniques is critical:
  • NMR spectroscopy : Use 19F^{19}\text{F}-NMR to verify fluorination at position 10 and 1H^{1}\text{H}-NMR coupling constants to assess diastereomeric ratios .
  • X-ray crystallography : Resolve absolute configuration by growing single crystals in polar solvents (e.g., methanol/water mixtures) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational models (e.g., time-dependent DFT) to validate optical activity .
  • Quality Control : Pharmacopeial standards recommend HPLC purity ≥98% with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in activity data often arise from variations in assay conditions or compound purity. To address this:

Standardize assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for pH, temperature, and solvent effects (e.g., DMSO concentration ≤0.1%) .

Replicate purity checks : Cross-validate using orthogonal methods (e.g., LC-MS for mass accuracy, 13C^{13}\text{C}-NMR for structural integrity) .

Meta-analysis : Compare data across studies with similar experimental designs, noting differences in dosing regimens or endpoint measurements .

  • Case Study : A 2024 study on structurally similar fluorinated compounds highlighted that impurities ≥2% can reduce apparent IC50_{50} values by 10-fold .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic profile of this compound?

  • Methodological Answer : Key considerations include:
  • Dosing formulation : Use aqueous suspensions with biocompatible surfactants (e.g., Tween-80) to enhance solubility .
  • Bioanalytical methods : Quantify plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL. Calibrate using deuterated internal standards .
  • Metabolite identification : Perform high-resolution mass spectrometry (HRMS) on urine and fecal samples to detect phase I/II metabolites .
  • Example : A 2016 study on a fluorinated pentanoic acid derivative used bile-duct cannulated rats to assess enterohepatic recirculation, revealing prolonged half-lives due to glucuronidation .

Data Analysis and Mechanistic Questions

Q. What computational tools are recommended for predicting the binding affinity of this compound to target proteins?

  • Methodological Answer : Combine molecular docking and molecular dynamics (MD) simulations:

Docking : Use AutoDock Vina or Glide to screen against protein active sites (e.g., cytochrome P450 enzymes). Validate with co-crystallized ligands .

MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions using GROMACS or AMBER .

  • Validation : Cross-reference computational predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer : Discrepancies often stem from bioavailability or off-target effects. Mitigation strategies include:
  • Physiologically based pharmacokinetic (PBPK) modeling : Predict tissue distribution and clearance using tools like GastroPlus .
  • Toxicogenomics : Perform RNA-seq on treated tissues to identify unexpected pathways (e.g., oxidative stress response) .
  • Dose adjustments : Account for species-specific metabolic rates (e.g., allometric scaling from mice to humans) .

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